molecular formula C15H13N3O4S B2817854 methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate CAS No. 2034586-48-4

methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate

Cat. No. B2817854
CAS RN: 2034586-48-4
M. Wt: 331.35
InChI Key: HVUKPWGQEXYLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyridine ring, a sulfamoyl group, and a benzoate group . The exact structure would depend on the positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For instance, the sulfamoyl group might be involved in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .

Scientific Research Applications

Biomedical Applications

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties , which makes them crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Drug Design

The pyrazolo pyrimidine moiety is widely used for the design of small molecules with diverse biological activity . It can be found in the structure of such drugs as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin .

Antifungal Agrochemicals

Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as starting points for further optimization toward improved antifungal agrochemicals .

5. Chronic Obstructive Pulmonary Disease (COPD) Treatment Utilizing known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core, a novel library of compounds has been developed focused on future COPD treatment .

Organic Light-Emitting Devices

Fluorescent organic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to materials science . They have been used in the development of organic light-emitting devices .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve studying its mechanism of action in biological systems .

properties

IUPAC Name

methyl 4-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)11-2-4-14(5-3-11)23(20,21)17-12-7-9-18-13(10-12)6-8-16-18/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKPWGQEXYLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.